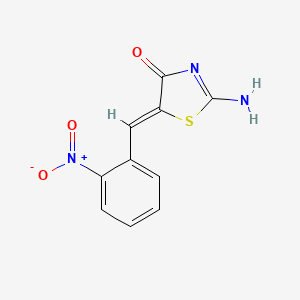
1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including the addition of benzoyl groups and cyclohexyl moieties to the piperidine nucleus. The methods can vary, but typically involve nucleophilic addition reactions, acylation, and amide formation. These processes can lead to compounds with increased anti-acetylcholinesterase activity, indicating the importance of substituent positioning and type on biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those similar to “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide”, is characterized by FT-IR, FT-Raman, NMR, and other spectroscopic methods. These techniques help determine the geometrical parameters, vibrational frequencies, and electronic structures of the molecules. The presence of benzoyl and cyclohexyl groups contributes to the complexity and functionality of the molecular structure (Janani et al., 2020).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution. The chemical properties are significantly influenced by the substituents attached to the piperidine ring. For instance, the presence of a benzoyl group can enhance the reactivity towards nucleophiles and electrophiles, leading to a wide range of possible chemical transformations (Bogdanowicz-Szwed et al., 1994).
Physical Properties Analysis
The physical properties of “this compound” and its derivatives include melting points, boiling points, and solubility, which are influenced by the molecular structure and functional groups present. For example, the introduction of a cyclohexyl group can affect the compound's lipophilicity and solubility in organic solvents, which are critical parameters for its pharmacological application (Joseph et al., 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are influenced by the structural features of the piperidine derivatives. The presence of the benzoyl and cyclohexyl groups impacts the electron distribution within the molecule, altering its chemical behavior in different environments. This can affect the compound's interaction with biological targets and its overall biological activity (Plazzi et al., 1997).
Mécanisme D'action
While the specific mechanism of action for “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide” is not clear, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Orientations Futures
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The importance of the piperidine nucleus in the field of drug discovery is well recognized, and recent studies have shed light on the potential of these compounds in various therapeutic applications .
Propriétés
IUPAC Name |
1-benzoyl-N-cyclohexylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(20-17-9-5-2-6-10-17)15-11-13-21(14-12-15)19(23)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYGGRSMMIZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)


![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)